KIN17 protein, also known as Homo sapiens KIN17, is a chromatin-associated protein that plays a crucial role in various cellular processes, particularly in DNA repair and replication. It has been identified as significant in the maintenance of genomic stability, especially in the context of double-strand break repair mechanisms. KIN17 is notably involved in class switch recombination in B cells and responds to DNA damage, indicating its importance in cellular stress responses and repair pathways.
KIN17 is classified as a member of the KIN family of proteins, which are characterized by their roles in DNA metabolism and repair. This protein is conserved across higher eukaryotes, highlighting its essential functions in cell biology. It was originally identified through immunological methods, revealing its expression in murine cells and later confirmed in human cells. The protein has been linked to various cellular functions, including ribosome biogenesis and splicing, suggesting a multifaceted role beyond DNA repair .
The synthesis of KIN17 can be achieved through recombinant DNA technology, where the gene encoding KIN17 is cloned into an expression vector. This vector is then introduced into host cells (commonly bacterial or mammalian cells) for protein expression. Various purification techniques, such as affinity chromatography, can be employed to isolate the protein from the host cell lysate.
In studies involving KIN17, techniques like BioID (biotin identification) have been utilized to analyze its interactome. This method allows researchers to identify proteins that interact with KIN17 under different cellular conditions, including stress responses induced by irradiation . Moreover, mass spectrometry is often used to characterize post-translational modifications of KIN17, such as methylation by methyltransferases like PRMT7 .
The molecular structure of KIN17 has been studied using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that KIN17 possesses a unique structural motif known as the winged helix domain, which is crucial for its function in binding nucleic acids .
The secondary structure analysis indicates that KIN17 contains a significant proportion of unfolded elements, including random coils and beta-turns, contributing to its flexibility and functional versatility. Structural data suggest that this flexibility may be essential for its interactions with various partners involved in DNA repair and ribosome biogenesis .
KIN17 participates in several biochemical reactions related to DNA repair processes. It plays a critical role in facilitating homologous recombination and non-homologous end joining pathways—two primary mechanisms for repairing double-strand breaks in DNA. Studies have shown that deficiencies in KIN17 lead to increased deletion frequencies during class switch recombination events due to impaired double-strand break resolution .
Additionally, KIN17's interaction with other proteins involved in DNA replication suggests it may also influence the dynamics of replication fork progression under stress conditions . The specific biochemical pathways involving KIN17 highlight its importance as a regulatory factor within the cellular response to DNA damage.
The mechanism of action of KIN17 primarily revolves around its role in recognizing and responding to DNA damage. Upon DNA double-strand breaks, KIN17 is recruited to sites of damage where it facilitates the assembly of repair complexes. This recruitment is critical for ensuring efficient repair processes are initiated promptly.
Data indicate that KIN17 acts upstream of several repair pathways, influencing their efficiency by modulating the activity of key proteins involved in these processes. For instance, it has been shown that reduced levels of KIN17 correlate with impaired class switch recombination efficiency due to ineffective double-strand break processing .
KIN17 is characterized by several physical properties influenced by its amino acid composition and structural motifs. It exhibits high solubility due to its flexible structure which allows it to interact with various biomolecules effectively.
From a chemical perspective, KIN17 contains multiple post-translational modification sites that affect its stability and interaction capabilities. Methylation at specific arginine residues has been documented, impacting its function within the cell .
Studies have demonstrated that alterations in KIN17 expression levels can significantly affect cellular responses to stressors such as ionizing radiation. The protein's expression peaks during cell proliferation phases but decreases when cells reach confluence, indicating a regulated expression pattern tied closely to cellular activity .
KIN17 has emerged as a potential biomarker for certain cancers due to its overexpression in tumor cell lines. Its involvement in critical cellular processes makes it a target for therapeutic strategies aimed at enhancing DNA repair mechanisms or sensitizing cancer cells to radiation therapy .
Moreover, understanding the role of KIN17 in DNA repair pathways can provide insights into developing novel treatments for diseases associated with genomic instability, such as cancer or genetic disorders linked to impaired DNA repair mechanisms .
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